molecular formula C8H9BrN2 B1404870 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196156-01-0

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No. B1404870
M. Wt: 213.07 g/mol
InChI Key: YKDQJOHDORCJFU-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular weight of 286 . Its IUPAC name is 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is 1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8 (6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H .

Scientific Research Applications

Synthesis and Conformational Analysis

  • Conformationally-Restricted Analogs : 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has been identified as a potential conformationally-restricted analog of pharmacologically active structures, such as 2-(3-pyridyl)ethylamine. This highlights its importance in the development of new pharmacophores (Dow & Schneider, 2001).

Chemical Reactions and Modifications

  • Bromination Reactions : The compound is involved in various bromination reactions, which are crucial in creating diverse derivatives for further research and application (Malm, Börnfeldt & Gronowitz, 1994).
  • Amination Reactions : Amination of 3-bromo-1,7-naphthyridine with potassium amide in liquid ammonia is another key reaction, leading to the formation of amino-naphthyridines, which are useful in various synthetic pathways (Plas, Woźniak & Veldhuizen, 2010).

Structural and Synthetic Diversification

  • Structural Diversity : Multicomponent reactions involving 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine lead to the creation of structurally diverse compounds, enhancing its utility in various chemical syntheses (Fayol & Zhu, 2005).
  • Cobalt-Catalyzed Cyclizations : Cobalt-catalyzed [2 + 2 + 2] cyclizations involving this compound allow the efficient synthesis of tetrahydro-naphthyridines, a class of compounds with potential in various research applications (Zhou, Porco & Snyder, 2007).

Application in Heterocyclic Chemistry

  • Heterocyclic Synthesis : Its role in the synthesis of heterocycles, particularly in the formation of naphthyridine derivatives, is significant. This area of study is crucial for the development of new chemical entities in various fields, including pharmaceuticals and materials science (Armarego, 1967).

Safety And Hazards

The safety information available indicates that 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is associated with a GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDQJOHDORCJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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